![molecular formula C10H15Br B15301541 1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane](/img/structure/B15301541.png)
1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including drug discovery and materials science. The bicyclo[1.1.1]pentane framework is often used as a bioisostere for para-substituted benzene rings, providing enhanced solubility, membrane permeability, and metabolic stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the addition of bromine to a suitable precursor, such as [1.1.1]propellane. This can be achieved through radical or nucleophilic addition reactions .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives often employs continuous flow processes. These processes allow for the generation of [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species. This method provides an efficient and scalable approach to producing gram quantities of the desired compounds .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or reduction to form hydrocarbons.
Radical Reactions: The compound can participate in radical reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Employed in the development of bioisosteres for drug discovery.
Medicine: Investigated for its potential use in pharmaceuticals due to its enhanced solubility and metabolic stability.
Industry: Utilized in materials science for creating molecular rods, rotors, and supramolecular linker units .
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. This structure allows it to fit into specific binding sites, enhancing its efficacy as a bioisostere. The compound can interact with various molecular pathways, depending on its specific functionalization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane include:
Bicyclo[1.1.1]pentane Derivatives: Such as 1,3-disubstituted bicyclo[1.1.1]pentanes.
Cubanes: Another class of rigid small ring hydrocarbons.
Higher Bicycloalkanes: Such as bicyclo[2.2.2]octane
Uniqueness
The uniqueness of this compound lies in its specific functionalization, which provides distinct chemical properties and reactivity. Its bromomethyl group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H15Br |
|---|---|
Molekulargewicht |
215.13 g/mol |
IUPAC-Name |
1-(bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane |
InChI |
InChI=1S/C10H15Br/c11-7-9-4-10(5-9,6-9)8-2-1-3-8/h8H,1-7H2 |
InChI-Schlüssel |
UQYNJMYMWIVEOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C23CC(C2)(C3)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


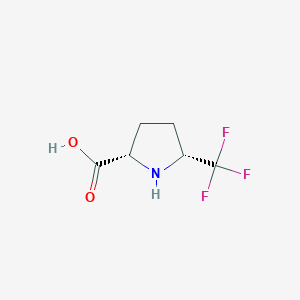
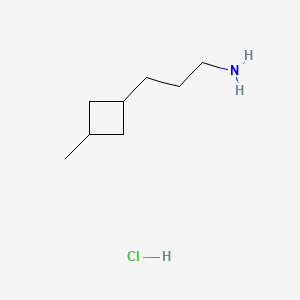
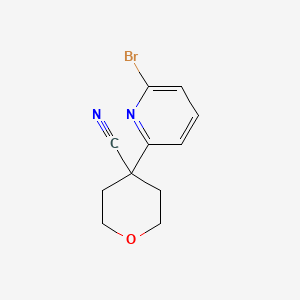
![methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine hydrochloride](/img/structure/B15301485.png)
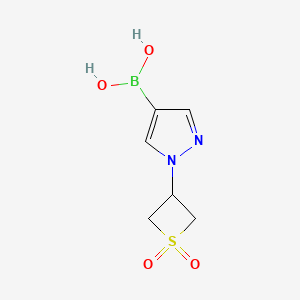
![4-{2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B15301502.png)
![5-Thia-8-azaspiro[3.5]nonan-9-one](/img/structure/B15301516.png)

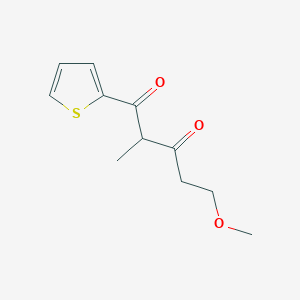
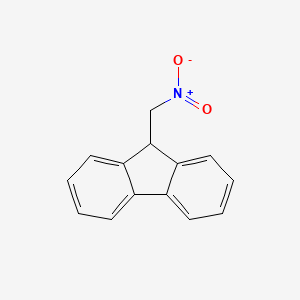
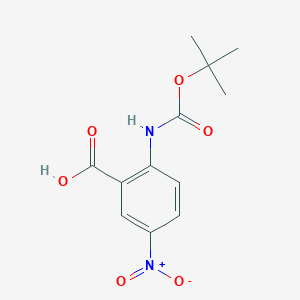

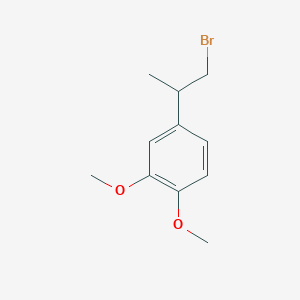
![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-5-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B15301540.png)
